molecular formula C21H20ClN3O2S B2388849 4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921584-48-7

4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B2388849
CAS RN: 921584-48-7
M. Wt: 413.92
InChI Key: XTGGEXFNNYANNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, an amide group, a chlorobenzene group, and an isopropylphenyl group.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H20ClN3O2S and a molecular weight of 413.92. More detailed physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Antiallergy and Anticancer Agents

Compounds structurally related to the query chemical have been synthesized and tested for antiallergy activity, showing significant potency in rat PCA models. Such compounds outperformed disodium cromoglycate in effectiveness, suggesting potential for further pharmacological evaluation (Hargrave, Hess, & Oliver, 1983). Additionally, derivatives of similar compounds demonstrated high proapoptotic activity against melanoma cell lines, indicating their potential as anticancer agents. These derivatives also showed inhibitory effects on human carbonic anhydrase isoforms, which could have therapeutic implications (Yılmaz et al., 2015).

Antimicrobial Activity

Novel benzimidazole derivatives, which share a thematic chemical framework with the query compound, have been explored for their antimicrobial activities. These compounds were evaluated against various bacterial strains, showing promising results that warrant further investigation into their potential as antimicrobial agents (Abdellatif et al., 2013).

Synthesis of Polymers

Research into the direct polycondensation of symmetric monomers to produce ordered polyamides has been conducted. This process, involving compounds with similarities to the query chemical, highlights the potential applications of such compounds in the synthesis of polymers with specific structural orders (Ueda & Sugiyama, 1994).

Anti-Inflammatory and Analgesic Properties

Thiazole and oxazole substituted benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research suggests that compounds structurally related to the query chemical may hold therapeutic value in managing pain and inflammation (Kumar & Singh, 2020).

Molecular Docking Studies

Antipyrine derivatives, structurally akin to the query compound, have undergone molecular docking studies to predict their interaction with biological targets. Such research aids in understanding the potential therapeutic applications of these compounds, including their role as adenosine receptor ligands (Saeed et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13(2)14-5-9-17(10-6-14)23-19(26)11-18-12-28-21(24-18)25-20(27)15-3-7-16(22)8-4-15/h3-10,12-13H,11H2,1-2H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGEXFNNYANNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.